molecular formula C11H22N2O3S B2966790 Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate CAS No. 2411189-93-8

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate

Cat. No.: B2966790
CAS No.: 2411189-93-8
M. Wt: 262.37
InChI Key: BMNNGEZEYSNRMJ-QHKCJRFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a tert-butyl group attached to a nitrogen atom, which is further connected to a cyclobutyl ring containing a methylsulfonimidoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl core. This can be achieved through various methods, such as cyclization reactions of linear precursors

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions tailored to the desired product is crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate has shown potential biological activity, making it a candidate for drug development and other biological studies.

Medicine: The compound's biological activity suggests potential therapeutic applications, such as in the treatment of diseases or as a component in pharmaceutical formulations.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as a building block for more complex chemical processes.

Mechanism of Action

The mechanism by which Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • Tert-butyl N-[[3-(methylsulfonimidoyl)phenyl]methyl]carbamate

  • Tert-butyl N-[[3-(methylsulfonimidoyl)pyrrolidinyl]methyl]carbamate

Uniqueness: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNNGEZEYSNRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.